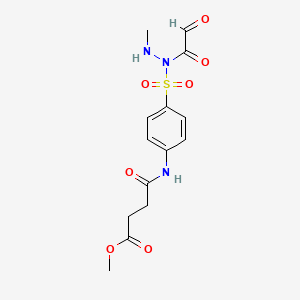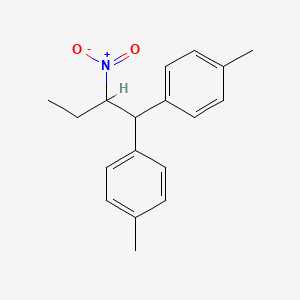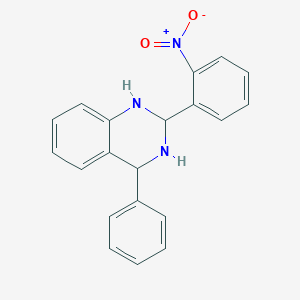![molecular formula C24H28ClN5O2 B14427873 N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide CAS No. 79352-86-6](/img/structure/B14427873.png)
N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Méthodes De Préparation
The synthesis of N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide involves several steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines . The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the quinoline ring can be replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide involves the inhibition of key enzymes and pathways in target organisms. For example, its antimalarial activity is attributed to the inhibition of heme polymerase, preventing the conversion of heme to hemozoin, which is toxic to the malaria parasite . In cancer cells, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through various molecular pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline derivatives such as chloroquine, artemisinin, and tebuquine . Compared to these compounds, N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide exhibits unique properties, such as higher selectivity towards certain cancer cell lines and enhanced antimalarial activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable candidate for further research and development in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
79352-86-6 |
|---|---|
Formule moléculaire |
C24H28ClN5O2 |
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
N-[[5-[(7-chloroquinolin-4-yl)amino]-2-hydroxyphenyl]methyl]-N-ethyl-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H28ClN5O2/c1-3-29(24(32)30-12-10-28(2)11-13-30)16-17-14-19(5-7-23(17)31)27-21-8-9-26-22-15-18(25)4-6-20(21)22/h4-9,14-15,31H,3,10-13,16H2,1-2H3,(H,26,27) |
Clé InChI |
BIKCXBLIECXBNY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C(=O)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
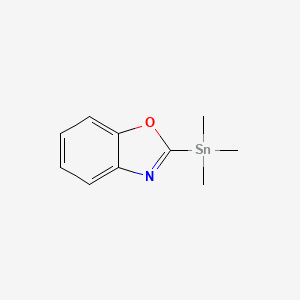
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
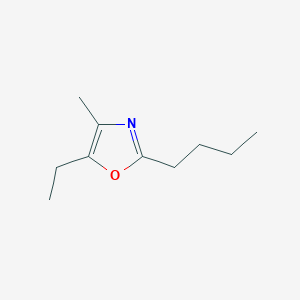
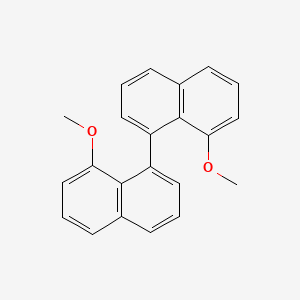




![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
